N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
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Overview
Description
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and an ethoxybenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by the reaction of catechol with methylene chloride in the presence of a base to form the benzo[d][1,3]dioxole ring.
Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters.
Coupling reactions: The benzo[d][1,3]dioxole moiety and the pyrimidine ring are then coupled through a series of reactions involving amide bond formation and thiol-ene reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit angiogenesis and P-glycoprotein efflux pump activity.
Biological Studies: It is used in studies related to cell signaling pathways and molecular targets involved in cancer and other diseases.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR) and P-glycoprotein efflux pumps . This dual inhibition mechanism makes it a promising candidate for overcoming cancer chemoresistance .
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: This compound also features a benzo[d][1,3]dioxole moiety and has been studied for its anticancer properties.
Benzo[d][1,3]dioxole gathered pyrazole derivatives: These compounds are known for their antimicrobial and anticancer activities.
Uniqueness
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is unique due to its combination of functional groups and its dual mechanism of action, which allows it to target multiple pathways involved in disease progression .
Properties
Molecular Formula |
C22H21N5O6S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
InChI |
InChI=1S/C22H21N5O6S/c1-2-31-14-6-3-12(4-7-14)20(29)25-18-19(23)26-22(27-21(18)30)34-10-17(28)24-13-5-8-15-16(9-13)33-11-32-15/h3-9H,2,10-11H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
PHUUVJOOLVMBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N |
Origin of Product |
United States |
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